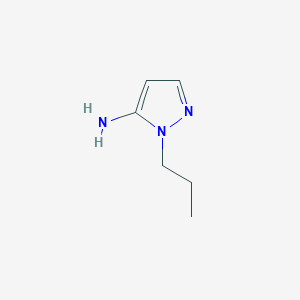

1-propyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 | |

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-15-0 | |

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Propyl-1H-pyrazol-5-amine from Hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-propyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis originates from hydrazine, a fundamental reagent in the construction of the pyrazole core. This document details two primary synthetic pathways, providing in-depth experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical application in a laboratory setting.

Introduction

Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities. The aminopyrazole scaffold, in particular, serves as a crucial intermediate for the synthesis of a variety of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds. The N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on the synthesis of this compound (CAS No. 3524-15-0), outlining two robust synthetic strategies starting from hydrazine.

Synthetic Pathways

Two principal routes for the synthesis of this compound from hydrazine are presented:

-

Route A: Two-Step Synthesis via 3(5)-Aminopyrazole Intermediate. This classic and reliable approach first involves the construction of the unsubstituted 3(5)-aminopyrazole ring, followed by a regioselective N-propylation.

-

Route B: One-Step Regioselective Synthesis using Propylhydrazine. This more direct route utilizes propylhydrazine as a starting material, which upon reaction with a suitable three-carbon synthon, can directly yield the target N-propylated aminopyrazole.

The following sections provide detailed experimental protocols for each synthetic route.

Route A: Two-Step Synthesis

This pathway is divided into the synthesis of the 3(5)-aminopyrazole precursor and its subsequent N-propylation.

Workflow for Route A

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 3(5)-Aminopyrazole

This procedure is adapted from a well-established method published in Organic Syntheses.[1] It involves the formation of β-cyanoethylhydrazine, followed by cyclization and subsequent deprotection to yield 3(5)-aminopyrazole.

Experimental Protocol:

-

Formation of β-Cyanoethylhydrazine: In a two-necked flask equipped with a thermometer and a dropping funnel, 417 g (6.00 moles) of 72% aqueous hydrazine hydrate is placed. Acrylonitrile (318 g, 6.00 moles) is added gradually over 2 hours while maintaining the internal temperature at 30–35 °C with occasional cooling. After the addition is complete, water is removed by distillation under reduced pressure (40 mm Hg, bath temperature 45–50 °C) to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.[1]

-

Cyclization to 3-Amino-3-pyrazoline Sulfate: In a four-necked flask, 308 g (3.0 moles) of 95% sulfuric acid is placed. Absolute ethanol (450 ml) is added dropwise, maintaining the temperature at 35 °C. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is then added with vigorous stirring. The mixture is allowed to warm to 88–90 °C for 3 minutes, then cooled to 25 °C over an hour and left to stand for 15-20 hours. The resulting crystals are filtered, washed with ethanol and ether, and dried to give 177–183 g (97–100%) of 3-amino-3-pyrazoline sulfate.[1]

-

Formation of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: To a suspension of 183 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in 1 L of water, 210 g (2.5 moles) of sodium bicarbonate is gradually added. With high-speed stirring, a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 ml of benzene is added. Additional portions of sodium bicarbonate are added over the course of an hour. The mixture is stirred for 5 hours. The product is collected by filtration, washed, and dried to yield 220–222 g (92–93%) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine.[1]

-

Synthesis of 3(5)-Aminopyrazole: A solution of sodium isopropoxide is prepared from 18.4 g (0.80 g-atom) of sodium in 500 ml of isopropyl alcohol. To this, 239 g (1.00 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine is added, and the mixture is refluxed for 4 hours with vigorous stirring. The solvent is removed by distillation, and the residue is extracted with hot isopropyl alcohol. The extracts are concentrated, and the residue is distilled under high vacuum to give 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil, which crystallizes on cooling.[1]

| Step | Product | Yield | Melting/Boiling Point |

| 1 | β-Cyanoethylhydrazine | 96–100% | b.p. 76–79 °C (0.5 mm) |

| 2 | 3-Amino-3-pyrazoline sulfate | 97–100% | m.p. 143–144 °C |

| 3 | 3-Imino-1-(p-tolylsulfonyl)pyrazolidine | 92–93% | m.p. 204–205 °C |

| 4 | 3(5)-Aminopyrazole | 93–99% | m.p. 37–39 °C, b.p. 100–102 °C (0.01 mm) |

Table 1: Quantitative data for the synthesis of 3(5)-aminopyrazole.[1]

Step 2: N-Propylation of 3(5)-Aminopyrazole

The N-propylation of 3(5)-aminopyrazole can lead to a mixture of 1-propyl and 2-propyl isomers. The following protocol is a general procedure for the N-alkylation of pyrazoles, which can be optimized to favor the desired 1-propyl isomer.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3(5)-aminopyrazole (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Base: Add a strong base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

-

Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and isolate the desired this compound.

| Parameter | Value |

| Reactants | 3(5)-Aminopyrazole, 1-Bromopropane, Sodium Hydride |

| Solvent | Anhydrous DMF or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Table 2: General conditions for the N-propylation of 3(5)-aminopyrazole.

Route B: One-Step Regioselective Synthesis

This route involves the direct reaction of propylhydrazine with a suitable three-carbon electrophile, which can offer a more direct and potentially more regioselective synthesis of the target compound. The regioselectivity of the cyclization can be influenced by the reaction conditions (kinetic vs. thermodynamic control).

Workflow for Route B

Caption: Workflow for the one-step synthesis of this compound.

Experimental Protocol:

The following is a representative protocol based on the reaction of substituted hydrazines with acrylonitrile derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve propylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Acrylonitrile Derivative: Add an acrylonitrile derivative bearing a leaving group at the β-position, such as 3-ethoxyacrylonitrile (1.0 equivalent), to the solution.

-

Reaction Conditions for 1-Propyl Isomer (Thermodynamic Control): Heat the reaction mixture at reflux (approximately 70-80 °C) for several hours. These conditions typically favor the formation of the 5-aminopyrazole regioisomer.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by crystallization or silica gel column chromatography to yield this compound.

| Parameter | Value |

| Reactants | Propylhydrazine, 3-Ethoxyacrylonitrile |

| Solvent | Ethanol |

| Temperature | Reflux (Thermodynamic Control) |

| Reaction Time | Several hours (monitor by TLC) |

| Purification | Crystallization or Column Chromatography |

Table 3: General conditions for the one-step synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), two distinct protons on the pyrazole ring (doublets), and a broad singlet for the amino group. |

| ¹³C NMR | Resonances for the three carbons of the propyl group and the three carbons of the pyrazole ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₆H₁₁N₃ (125.17 g/mol ). |

| Purity (HPLC) | >95% (typical for purified research chemicals). |

Table 4: Expected analytical data for this compound.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound from hydrazine. The two-step approach via 3(5)-aminopyrazole is well-documented for the synthesis of the precursor, though the subsequent N-propylation requires careful control of regioselectivity. The one-step synthesis using propylhydrazine offers a more direct pathway and may provide better regiocontrol under thermodynamic conditions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities for purification and isomer separation. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.

References

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 1-propyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and reagents required for the synthesis of 1-propyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. This document outlines the primary synthetic pathways, details experimental protocols, presents quantitative data, and includes visualizations to facilitate a thorough understanding of the synthetic process.

Core Synthetic Strategy: Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound involves a cyclocondensation reaction. This strategy relies on the reaction of a hydrazine derivative with a β-functionalized nitrile, typically a β-ketonitrile or a derivative thereof.

The primary starting materials and reagents for this approach are:

-

Propylhydrazine or its salt (e.g., propylhydrazine hydrochloride): This reagent provides the N1-propyl group and the hydrazine moiety necessary for the formation of the pyrazole ring.

-

A β-ketonitrile or its enamine equivalent: The most common choices are 3-oxobutanenitrile (acetoacetonitrile) or 3-amino-2-butenenitrile (3-aminocrotononitrile). These reagents provide the carbon backbone for the pyrazole ring.

The overall synthetic transformation can be visualized as follows:

Figure 1. General synthetic scheme for this compound.

Key Starting Materials and Reagents

A detailed breakdown of the crucial components for the synthesis is provided in the table below.

| Compound Name | Role | CAS Number | Molecular Formula | Key Properties |

| Propylhydrazine | N1-propyl source and hydrazine moiety | 5039-61-2 | C₃H₁₀N₂ | Liquid, requires careful handling due to potential instability and toxicity. Often used as a more stable salt, such as the hydrochloride. |

| Propylhydrazine hydrochloride | Stable form of propylhydrazine | 5043-23-2 | C₃H₁₁ClN₂ | Solid, easier to handle and store than the free base. |

| 3-Amino-2-butenenitrile | Carbon backbone provider | 1118-61-2 | C₄H₆N₂ | Solid, also known as 3-aminocrotononitrile.[1] |

| 3-Oxobutanenitrile | Carbon backbone provider | 2469-99-0 | C₄H₅NO | Liquid, also known as acetoacetonitrile. Tautomerizes with 3-amino-2-butenenitrile. |

| Sodium Hydroxide (NaOH) | Base | 1310-73-2 | NaOH | Used to neutralize the hydrochloride salt of propylhydrazine, liberating the free base for the reaction. |

| Hydrochloric Acid (HCl) | Acid | 7647-01-0 | HCl | Can be used as a catalyst in the cyclization step and for pH adjustment during workup. |

| Organic Solvents (e.g., Water, Ethanol) | Reaction Medium | - | - | The choice of solvent can influence reaction rates and yields. Water and ethanol are common choices for this type of condensation. |

Experimental Protocol: Synthesis of this compound

Reaction: Propylhydrazine hydrochloride + 3-Amino-2-butenenitrile → 1-propyl-3-methyl-1H-pyrazol-5-amine

Materials:

-

Propylhydrazine hydrochloride

-

3-Amino-2-butenenitrile

-

2 M Sodium Hydroxide (NaOH) solution

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Preparation of Propylhydrazine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylhydrazine hydrochloride in water. To this solution, add an equimolar amount of 2 M sodium hydroxide solution dropwise at room temperature to liberate the free propylhydrazine.

-

Reaction with β-Ketonitrile: To the aqueous solution of propylhydrazine, add an equimolar amount of 3-amino-2-butenenitrile.

-

Reaction Conditions: The mixture is then heated to reflux (approximately 90-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is several hours.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Note: A microwave-assisted version of this reaction can significantly reduce the reaction time to minutes, typically conducted in a sealed vessel at elevated temperatures (e.g., 150 °C) in a suitable solvent like 1 M HCl.

Synthetic Pathway and Logic

The formation of the this compound ring proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Figure 2. Logical workflow of the pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of propylhydrazine onto the electrophilic carbon of the nitrile group in 3-amino-2-butenenitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Quantitative Data

While specific yield and purity data for the synthesis of this compound from the searched literature is limited, analogous syntheses of 1-substituted-5-aminopyrazoles report yields that can be used as a benchmark.

| Product | Starting Materials | Reaction Conditions | Yield | Purity | Reference |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | tert-Butylhydrazine HCl, 3-Aminocrotononitrile | 90 °C, 22 h | 87% (corrected) | 97% (by qNMR) | Organic Syntheses[1] |

| 1-Aryl-1H-pyrazole-5-amines | Aryl hydrazines, 3-Aminocrotononitrile or α-cyanoketone | Microwave, 150 °C, 10-15 min | 70-90% | Not specified | PubMed |

It is reasonable to expect that an optimized synthesis of this compound would achieve yields in a similar range. Commercial suppliers of this compound (CAS 3524-15-0) typically offer purities of 95% or higher.[2]

Conclusion

The synthesis of this compound is a straightforward process based on the well-established cyclocondensation of propylhydrazine with a suitable β-ketonitrile. By utilizing the information on starting materials, reagents, and the adaptable experimental protocol provided in this guide, researchers and drug development professionals can confidently approach the synthesis of this important heterocyclic compound. Further optimization of reaction conditions, potentially employing microwave-assisted techniques, can lead to high yields and purity, facilitating its use in various research and development applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Propyl-1H-pyrazol-5-amine (CAS 3524-15-0)

This technical guide provides a comprehensive overview of the synthetic approaches for this compound, a valuable pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant data to support the synthesis of this target compound.

Overview of Synthetic Strategies

The synthesis of this compound, like many substituted pyrazoles, can be achieved through the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. The most common and versatile method for creating the pyrazole ring is the Knorr pyrazole synthesis and related methodologies. These reactions involve the condensation of a hydrazine with a β-ketoester or a β-ketonitrile.

For the synthesis of this compound, the key starting materials would be propylhydrazine and a three-carbon building block containing a nitrile group, which will form the 5-amino functionality of the pyrazole ring. A common and effective precursor for this purpose is 3-aminocrotononitrile or a related α-cyanoketone.

Experimental Protocols

Two primary methods are presented for the synthesis of this compound: a conventional heating method and a microwave-assisted synthesis, which offers a more rapid and efficient alternative.

Protocol 1: Conventional Synthesis via Cyclocondensation

This protocol is adapted from established procedures for the synthesis of analogous 1-substituted-1H-pyrazol-5-amines.

Materials:

-

Propylhydrazine (or its hydrochloride salt)

-

3-Aminocrotononitrile

-

1 M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.0 equivalent) in 1 M hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully basify the solution with a 10% NaOH solution to a pH of 9-10 to precipitate the product.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.

-

Dry the purified product under vacuum to a constant weight and calculate the yield.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to improved yields.[1]

Materials:

-

Propylhydrazine hydrochloride

-

3-Aminocrotononitrile

-

1 M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Microwave reactor vials

-

Microwave reactor

-

Vacuum filtration apparatus

Procedure:

-

In a microwave reactor vial, combine propylhydrazine hydrochloride (1.0 equivalent) and 3-aminocrotononitrile (1.0 equivalent).

-

Add 1 M hydrochloric acid to the vial to dissolve the reactants.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 150 °C for 10-15 minutes.[1]

-

After the reaction is complete, allow the vial to cool to a safe temperature.

-

Basify the reaction mixture with a 10% NaOH solution to precipitate the product.[1]

-

Isolate the product by vacuum filtration and wash with cold water.[1]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

| Compound | Synthetic Method | Starting Materials | Yield (%) | Reference |

| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | Aryl hydrazine, 3-Aminocrotononitrile/α-cyanoketone | 70-90 | [1] |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Conventional Heating | tert-Butylhydrazine HCl, 3-Aminocrotononitrile | 87 | [2] |

| 5-Amino-1-aryl-4-diethoxyphosphoryl-3-halomethylpyrazoles | Conventional Heating | Arylhydrazine, Trifluoromethylcyanovinyl phosphonate | Good | [3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its synthesis and purification.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for synthesis.

References

Technical Guide: 1-propyl-1H-pyrazol-5-amine - A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a reactive amino group at the 5-position and a propyl group at the 1-position provides a versatile platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound.

Chemical Properties and Structure

This compound is a stable organic compound under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Propyl-2H-pyrazol-3-ylamine |

| CAS Number | 3524-15-0 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| SMILES | CCCn1nccc1N |

| InChI Key | InChI=1S/C6H11N3/c1-2-5-9-7-4-3-6(9)8/h3-4H,2,5,8H2,1H3 |

| Melting Point | Not reported; likely a low-melting solid or oil |

| Boiling Point | 235.78 °C (Predicted) |

| Density | 1.16 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile or a malononitrile derivative.[1][2] The following protocol describes a plausible synthesis of this compound from propylhydrazine and malononitrile.

Materials:

-

Propylhydrazine

-

Malononitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise at room temperature. After the addition is complete, add propylhydrazine (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl group of the propyl chain, a sextet for the methylene group adjacent to the methyl group, a triplet for the methylene group attached to the pyrazole nitrogen, and signals for the pyrazole ring protons and the amine protons.

-

¹³C NMR: Expected signals would correspond to the three distinct carbon atoms of the propyl group and the three carbon atoms of the pyrazole ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl chain and the pyrazole ring, and C=C and C=N stretching vibrations of the pyrazole ring.[3]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.17).

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Derivatives of 5-aminopyrazoles have been investigated as inhibitors of various kinases, including:

-

Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation.[7]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.[8]

-

Mitogen-activated protein kinase kinase (MEK): A component of the MAPK/ERK pathway often dysregulated in cancer.[9]

-

Histone Deacetylase 6 (HDAC6): A target for cancer and inflammatory diseases.[10]

The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Generalized kinase inhibition by 5-aminopyrazole derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the creation of compound libraries for drug discovery programs. The proven success of the 5-aminopyrazole scaffold in developing potent and selective kinase inhibitors highlights the potential of this compound derivatives as future therapeutics for a range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. This compound | 3524-15-0 | Benchchem [benchchem.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 2-Propylpyrazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-propylpyrazol-3-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted physicochemical properties, detailed spectroscopic data analysis based on computational predictions and established principles for analogous structures, and a plausible synthetic protocol. Furthermore, potential biological activities are explored based on the known pharmacology of the aminopyrazole scaffold, and a workflow for in silico ADME-Tox screening is presented. This guide serves as a foundational resource for researchers initiating studies on 2-propylpyrazol-3-amine and other related N-alkylated aminopyrazoles.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of pharmacological profiles. 2-Propylpyrazol-3-amine, an N-alkylated aminopyrazole, represents a molecule of interest for further investigation and development. The presence of the propyl group at the N2 position and the amino group at the C3 position offers potential for targeted interactions with various biological macromolecules. This guide outlines the essential characterization data and protocols to facilitate its synthesis and evaluation.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-propylpyrazol-3-amine. These values are crucial for understanding its drug-like characteristics and for planning experimental work.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 2-propylpyrazol-3-amine |

| LogP (octanol/water) | 0.85 |

| Topological Polar Surface Area (TPSA) | 54.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Spectroscopic Characterization

Precise spectroscopic data is fundamental for the unambiguous identification and purity assessment of a synthesized compound. In the absence of published experimental spectra for 2-propylpyrazol-3-amine, this section provides predicted data based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2-propylpyrazol-3-amine (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 1H | H-5 (pyrazole ring) |

| ~ 5.70 | d | 1H | H-4 (pyrazole ring) |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 3.90 | t | 2H | -N-CH₂- (propyl) |

| ~ 1.75 | sext | 2H | -CH₂- (propyl) |

| ~ 0.95 | t | 3H | -CH₃ (propyl) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-propylpyrazol-3-amine (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C-3 (C-NH₂) |

| ~ 130.0 | C-5 |

| ~ 95.0 | C-4 |

| ~ 55.0 | -N-CH₂- (propyl) |

| ~ 24.0 | -CH₂- (propyl) |

| ~ 11.0 | -CH₃ (propyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for 2-propylpyrazol-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1620 | Strong | N-H bending (amine) |

| ~ 1580 | Medium | C=N stretching (pyrazole ring) |

| ~ 1460 | Medium | C-H bending (aliphatic) |

| ~ 1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation for 2-propylpyrazol-3-amine

| m/z | Predicted Fragment Ion |

| 125 | [M]⁺ (Molecular Ion) |

| 96 | [M - C₂H₅]⁺ |

| 82 | [M - C₃H₇]⁺ |

| 68 | [Pyrazole ring fragment]⁺ |

Experimental Protocols

Synthesis of 2-Propylpyrazol-3-amine

A plausible and efficient method for the synthesis of 2-propylpyrazol-3-amine involves the cyclization of a β-ketonitrile with propylhydrazine.

Reaction: 3-Oxopentanenitrile + Propylhydrazine → 2-Propylpyrazol-3-amine

Materials:

-

3-Oxopentanenitrile

-

Propylhydrazine

-

Ethanol (absolute)

-

Acetic acid (glacial)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-oxopentanenitrile (1.0 eq) in absolute ethanol, add propylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives have been reported to exhibit a variety of biological activities, often through the modulation of specific signaling pathways. For instance, many pyrazole-containing compounds are known to be inhibitors of kinases, which are key regulators of cellular processes.

A hypothetical signaling pathway that could be targeted by 2-propylpyrazol-3-amine is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.

In Silico ADME-Tox Prediction Workflow

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug development. The following workflow outlines a typical in silico approach.

Conclusion

This technical guide provides a foundational understanding of the characterization of 2-propylpyrazol-3-amine. While direct experimental data is currently lacking, the predicted data, proposed synthetic route, and exploration of potential biological activities offer a solid starting point for researchers. The provided workflows and diagrams serve as practical tools for the synthesis, analysis, and further investigation of this and related aminopyrazole derivatives in the context of drug discovery and development. Further experimental validation of the predicted data is a necessary next step to fully elucidate the properties and potential of this compound.

Spectroscopic and Spectrometric Analysis of 1-propyl-1H-pyrazol-5-amine: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the expected spectral data for the compound 1-propyl-1H-pyrazol-5-amine (CAS No. 3524-15-0). Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data based on the analysis of its structural fragments and known spectral data for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to aid in the identification and characterization of this and similar pyrazole derivatives.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for the n-propyl group, the pyrazole ring, and the primary amine functionality.

Table 1: Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the protons of the n-propyl group and the pyrazole ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-3 (pyrazole ring) | ~7.2 - 7.5 | Doublet | 1H | ~2-3 |

| H-4 (pyrazole ring) | ~5.5 - 5.8 | Doublet | 1H | ~2-3 |

| -NH₂ (amine) | ~3.5 - 5.0 | Broad Singlet | 2H | - |

| -CH₂- (N-propyl) | ~3.8 - 4.1 | Triplet | 2H | ~7 |

| -CH₂- (propyl) | ~1.6 - 1.9 | Sextet | 2H | ~7 |

| -CH₃ (propyl) | ~0.8 - 1.0 | Triplet | 3H | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are reported in ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-5 (pyrazole ring) | ~150 - 155 |

| C-3 (pyrazole ring) | ~135 - 140 |

| C-4 (pyrazole ring) | ~90 - 95 |

| -CH₂- (N-propyl) | ~45 - 50 |

| -CH₂- (propyl) | ~23 - 27 |

| -CH₃ (propyl) | ~10 - 12 |

Table 3: Predicted FT-IR Spectral Data

The Fourier-transform infrared (FT-IR) spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the vibrations of the pyrazole ring and alkyl chain.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Primary amine, two bands expected.[1][2][3] |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | n-propyl group. |

| C-H Stretch (sp²) | 3000 - 3100 | Medium to Weak | Pyrazole ring. |

| N-H Bend | 1580 - 1650 | Medium to Strong | Primary amine scissoring.[1] |

| C=N Stretch | 1500 - 1600 | Medium | Pyrazole ring. |

| C-N Stretch | 1250 - 1335 | Medium | Aromatic amine.[1] |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry (MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of pyrazoles can be complex, often involving the loss of HCN or N₂.[4][5]

| m/z Value | Interpretation |

| 125 | [M]⁺, Molecular Ion |

| 97 | [M - C₂H₄]⁺, Loss of ethene from the propyl group |

| 82 | [M - C₃H₇]⁺, Loss of the propyl group |

| 68 | Fragmentation of the pyrazole ring |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectral data discussed above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[7][8][9]

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.[10]

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a sufficient relaxation delay (e.g., 1-5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.[10]

-

-

¹³C NMR Acquisition :

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Neat (Liquid) : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (Solid) : If the sample is a solid, grind a small amount (1-2 mg) with ~200 mg of dry KBr powder using a mortar and pestle.[12] Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly onto the ATR crystal.[13] This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[14]

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC-MS).[15]

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.[16]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Caption: General workflow for spectroscopic and spectrometric analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sites.bu.edu [sites.bu.edu]

- 11. epfl.ch [epfl.ch]

- 12. mse.washington.edu [mse.washington.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. youtube.com [youtube.com]

- 15. biocompare.com [biocompare.com]

- 16. rsc.org [rsc.org]

A Technical Guide to the Solubility of 1-propyl-1H-pyrazol-5-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-propyl-1H-pyrazol-5-amine, a key building block in medicinal chemistry and drug discovery. While specific quantitative data for its solubility in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the known aqueous solubility and provides detailed, standardized experimental protocols for determining its solubility in various organic media. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biochemical assays.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, its solubility in a given solvent is the maximum concentration that can be achieved at a specific temperature and pressure, resulting in a saturated solution in equilibrium with the undissolved solid. This property is influenced by several factors, including the chemical structure of both the solute and the solvent, temperature, and pH (for ionizable compounds).

The general principle of "like dissolves like" is a useful qualitative predictor of solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both a polar amine group and a pyrazole ring capable of hydrogen bonding, as well as a non-polar propyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.

Quantitative Solubility Data

Currently, limited quantitative solubility data for this compound in organic solvents is available in the peer-reviewed literature. However, its aqueous solubility has been reported.

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | Not Specified | 12080.4[1] |

The lack of readily available data for organic solvents underscores the importance of the experimental protocols detailed in the following section. Researchers are encouraged to determine the solubility in their specific solvent systems to ensure accurate and reproducible experimental outcomes.

Experimental Protocols for Solubility Determination

To address the data gap, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are based on well-established techniques in the pharmaceutical and chemical sciences.

Gravimetric Method (Shake-Flask)

The shake-flask method is considered the "gold standard" for solubility determination due to its accuracy and reliability. It involves creating a saturated solution and then determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to periodically check for equilibrium by measuring the concentration at different time points until it becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. The filter should be compatible with the organic solvent used.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of filtered aliquot (L))

-

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis range. It is a faster method compared to the gravimetric approach but requires the initial development of a calibration curve.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1.1) to prepare a saturated solution.

-

-

Sample Collection, Filtration, and Dilution:

-

After reaching equilibrium, filter an aliquot of the supernatant as described previously.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to 1-propyl-1H-pyrazol-5-amine (C6H11N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-propyl-1H-pyrazol-5-amine, a heterocyclic compound with the molecular formula C6H11N3. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities. This document collates available data on the physicochemical properties, synthesis, and potential biological activities of this compound and its isomers, offering valuable insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound (CAS: 3524-15-0) is not extensively available in public literature. However, data for a closely related isomer, 5-propyl-1H-pyrazol-3-amine, along with general characteristics of N-alkylated pyrazol-5-amines, provide a foundational understanding. Commercial suppliers indicate that analytical data such as LCMS, GCMS, and NMR are available upon request.[1]

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | 5-propyl-1H-pyrazol-3-amine (Isomer) |

| Molecular Formula | C6H11N3 | C6H11N3 |

| Molecular Weight | 125.17 g/mol | 125.17 g/mol |

| CAS Number | 3524-15-0 | 22265684 (PubChem CID) |

| IUPAC Name | This compound | 5-propyl-1H-pyrazol-3-amine |

| Canonical SMILES | CCCn1nccc1N | CCCC1=CC(=NN1)N |

| Calculated LogP | Not Available | 1.1 |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bond Count | 2 | 2 |

Data for 5-propyl-1H-pyrazol-3-amine sourced from PubChem.

Spectroscopic Analysis:

While specific spectra for this compound are not publicly available, the following are expected characteristic signals based on the analysis of similar pyrazole derivatives:

-

¹H NMR: Protons of the propyl group would appear as a triplet (CH3), a sextet (CH2), and a triplet (N-CH2). The two protons on the pyrazole ring would appear as distinct doublets. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 125.10. Fragmentation patterns would likely involve the loss of the propyl group and other characteristic cleavages of the pyrazole ring.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for N-alkylation of pyrazoles. A general and efficient approach involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation.

Representative Synthetic Protocol

A plausible synthetic route for this compound is a microwave-assisted reaction, which is known for its efficiency in time and resources.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines (Adapted for this compound)

-

Reaction Setup: In a microwave reactor vessel, combine 3-aminocrotononitrile (or a suitable α-cyanoketone) and propylhydrazine.

-

Solvent Addition: Dissolve the reactants in 1 M HCl. The use of water as a solvent makes this method environmentally friendly.[2]

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 10-15 minutes.[2]

-

Work-up: After cooling, basify the solution with 10% NaOH to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. |

| Nuclear Magnetic Resonance (NMR) | Elucidate the chemical structure (¹H and ¹³C NMR). |

| Infrared (IR) Spectroscopy | Identify functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. |

| Elemental Analysis | Confirm the elemental composition (C, H, N). |

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] These activities often stem from the inhibition of specific enzymes and signaling pathways.

Kinase Inhibition

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.[4] Dysregulation of kinases such as Akt, Aurora kinases, MAP kinases, JAKs, and EGFR is a hallmark of many cancers.[5][6]

Potential Signaling Pathway: Generic Kinase Cascade

The following diagram illustrates a generalized kinase signaling pathway that is a common target for pyrazole-based inhibitors.

Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] Selective COX-2 inhibition is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Potential Signaling Pathway: COX-2 Mediated Inflammation

The diagram below depicts the role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole-based inhibitors.

References

- 1. This compound [synhet.com]

- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Aminopyrazoles: A Technical Guide to Their Discovery and Development as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the realm of protein kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole derivatives, charting their evolution from early synthetic curiosities to potent and selective therapeutic agents. We delve into the seminal synthetic methodologies, detail key experimental protocols for their biological evaluation, and present a comprehensive analysis of their structure-activity relationships (SAR) against critical oncological targets such as Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase. This guide is intended to be a valuable resource for researchers in the field, offering both a historical perspective and practical, actionable data to inform future drug discovery efforts.

A Historical Perspective: The Journey of the Aminopyrazole Core

The story of pyrazole chemistry dates back to 1883 with the work of Ludwig Knorr, who first synthesized a pyrazole derivative.[1] However, the significance of the aminopyrazole moiety as a pharmacophore, particularly in kinase inhibition, is a more recent development. Initially explored for a diverse range of biological activities, the unique structural and electronic properties of aminopyrazoles, including their ability to form key hydrogen bond interactions with the hinge region of kinases, propelled them to the forefront of kinase inhibitor design in the late 20th and early 21st centuries.[2][3]

The versatility of the aminopyrazole core allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] This has led to the development of numerous aminopyrazole-based inhibitors targeting a wide array of kinases involved in cancer and other diseases. The journey from broad-spectrum cytotoxic agents to highly selective targeted therapies showcases the power of iterative medicinal chemistry and structure-based drug design.

Synthetic Strategies: Building the Aminopyrazole Scaffold

The synthesis of aminopyrazole derivatives is well-established, with several robust methods available to the medicinal chemist. The most common approaches involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4]

General Synthesis of 3-Aminopyrazole Derivatives

A prevalent method for the synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine or a substituted hydrazine.[5] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[4]

General Synthesis of 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazoles often utilizes the reaction of ketene N,S-acetals with hydrazine hydrate.[6] Another common route involves the multicomponent reaction of an aldehyde, malononitrile, and a hydrazine derivative.[7]

Key Biological Targets and Structure-Activity Relationships (SAR)

Aminopyrazole derivatives have demonstrated remarkable efficacy as inhibitors of several important protein kinases implicated in cancer. Here, we focus on two prominent examples: Fibroblast Growth Factor Receptors (FGFR) and the AXL receptor tyrosine kinase.

FGFR Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFRs.[8][9]

Structure-Activity Relationship of Aminopyrazole-Based FGFR Inhibitors:

The SAR for aminopyrazole-based FGFR inhibitors highlights several key features:

-

Hinge-Binding Moiety: The aminopyrazole core typically forms one or two hydrogen bonds with the kinase hinge region.

-

Gatekeeper Pocket Interaction: Substituents on the pyrazole ring can be tailored to interact with the gatekeeper residue, influencing selectivity and potency against resistance mutations.

-

Solvent-Exposed Region: Modifications in the solvent-exposed region can be used to optimize physicochemical properties and pharmacokinetics.

AXL Inhibition

AXL is a receptor tyrosine kinase that plays a crucial role in tumor progression, metastasis, and drug resistance.[10][11] Aminopyrazole derivatives have emerged as potent and selective AXL inhibitors.[10][12]

Structure-Activity Relationship of Aminopyrazole-Based AXL Inhibitors:

Key SAR insights for aminopyrazole-based AXL inhibitors include:

-

Core Scaffold: The 3-aminopyrazole core has been shown to be a highly effective scaffold for AXL inhibition.

-

Side Chain Modifications: The nature and position of substituents on the pyrazole and appended aromatic rings are critical for achieving high potency and selectivity.

-

Oral Bioavailability: Medicinal chemistry efforts have focused on optimizing the pharmacokinetic profile to achieve good oral bioavailability.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazole-based kinase inhibitors.

Table 1: In Vitro Potency of Aminopyrazole-Based FGFR Inhibitors

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Cell Line (Proliferation IC50, nM) | Reference |

| Compound 6 | - | - | - | - | Ba/F3-FGFR2 WT (sub-nanomolar), Ba/F3-FGFR2 V564F (sub-nanomolar), RT112 (single-digit nanomolar) | [8] |

| Compound 19 | - | - | - | - | Modest potency across profiled cell lines | [8] |

| Compound 10h | 46 | 41 | 99 | 62 | NCI-H520 (19), SNU-16 (59), KATO III (73) | [13] |

| Compound 7 | 89 | 5.2 | 5.6 | - | Ba/F3-FGFR3 (70) | [14] |

| Compound 19 (from ref[14]) | 27 | 1.8 | 2.0 | - | KATOIII (24, pFGFR2) | [14] |

Table 2: In Vitro Potency of Aminopyrazole-Based AXL Inhibitors

| Compound | AXL IC50 (nM) | Kd (nM) | Other Kinase IC50 (nM) | Cell Line (Proliferation IC50, nM) | Reference |

| Compound 6li | 1.6 | 0.26 | CSF1R (26.7), FLT3 (155.8), KIT (150.7) | Ba/F3-TEL-AXL (98.9) | [10][11] |

Table 3: Pharmacokinetic Parameters of Aminopyrazole Derivatives

| Compound | Animal Model | Dosing Route | Clearance | Oral Bioavailability (%) | Reference |

| Compound 6 | Mouse | IV/PO | High | Moderate | [8] |

| Compound 19 | Mouse | IV/PO | Moderate | Good | [8] |

| Compound 6li | Rat | - | - | Reasonable | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of aminopyrazole derivatives.

General Procedure for the Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors

This protocol describes a two-step synthesis for a 3-aminopyrazole-based kinase inhibitor.[15]

Step 1: Nucleophilic Substitution

-

Dissolve the 3-aminopyrazole derivative (1.1 equiv) and the corresponding 2,4-dichloropyrimidine (1.0 equiv) in anhydrous isopropanol (0.15 M).

-

Add triethylamine (TEA) (3.0 equiv) to the mixture.

-

Stir the reaction mixture at 50–80 °C for 18–120 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography.

Step 2: Linker Attachment

-

To the product from Step 1, add the desired linker amine.

-

Add TEA and ethanol.

-

Heat the reaction mixture in a microwave reactor at 80–90 °C for 5–10 hours.

-

Alternatively, reflux the reaction in ethanol with a catalytic amount of 1M HCl for 4–18 hours.

-

Purify the final product by chromatography.

Biochemical Kinase Assay

This protocol is a general method for determining the in vitro potency of an inhibitor against a target kinase.[16][17]

Materials:

-

Recombinant kinase

-

Peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay

This protocol measures the ability of an inhibitor to block the phosphorylation of a target kinase in a cellular context.[16][18]

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium

-

Test compound

-

Ligand for kinase stimulation (if required)

-

Lysis buffer

-

Primary antibody (total and phospho-specific)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration.

-

If required, stimulate the cells with the appropriate ligand to induce kinase phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody (e-g., anti-phospho-AXL).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the inhibition of phosphorylation.

In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rodents.[19][20]

Procedure:

-

Administer the test compound to a cohort of animals (e.g., mice or rats) via the desired routes (e.g., intravenous and oral).

-

Collect blood samples at predetermined time points.

-

Process the blood samples to obtain plasma.

-

Extract the compound from the plasma samples.

-

Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to the development of aminopyrazole derivatives.

Caption: General experimental workflow for the development of aminopyrazole-based kinase inhibitors.

Caption: Simplified FGFR signaling pathway and the point of intervention for aminopyrazole inhibitors.

Caption: Simplified AXL signaling pathway and the mechanism of action for aminopyrazole inhibitors.

Conclusion and Future Directions

The aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The journey from their initial discovery to their current status as clinical candidates and approved drugs is a testament to the power of medicinal chemistry and structure-based drug design. The detailed synthetic and experimental protocols provided in this guide, along with the comprehensive quantitative data and pathway visualizations, are intended to empower researchers to build upon this rich history.

Future efforts in this field will likely focus on several key areas:

-

Targeting Novel Kinases: The versatility of the aminopyrazole scaffold will undoubtedly be applied to the design of inhibitors for other, less-explored kinases.

-

Overcoming Resistance: The development of next-generation inhibitors that can overcome acquired resistance mutations remains a critical challenge.

-

Improving Drug-like Properties: Continued optimization of pharmacokinetic and safety profiles will be essential for translating potent inhibitors into effective and well-tolerated medicines.

The legacy of aminopyrazole derivatives in drug discovery is still being written, and the insights and methodologies detailed in this guide will hopefully contribute to the next chapter of innovation in this exciting field.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 20. enamine.net [enamine.net]

Fundamental Reactivity of the 5-Aminopyrazole Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the fundamental reactivity of the 5-aminopyrazole core, offering insights into its synthetic transformations and applications in the development of targeted therapies.

Core Reactivity and Nucleophilic Nature